molecular formula C28H27N3OS B383293 7-tert-butyl-20-(4-methylphenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

7-tert-butyl-20-(4-methylphenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

Cat. No.: B383293
M. Wt: 453.6g/mol
InChI Key: VCTJHCHXSKNGST-UHFFFAOYSA-N
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Description

11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties

Preparation Methods

The synthesis of 11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the pyrimido[2,1-a]phthalazinone moiety: This step often involves condensation reactions between appropriate amines and aldehydes or ketones.

    Functionalization with tert-butyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial production methods would likely optimize these steps to improve yield and reduce costs, potentially involving continuous flow chemistry techniques and advanced catalytic systems.

Chemical Reactions Analysis

11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, potentially converting ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers may use this compound to study its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one include other heterocyclic compounds with benzothiophene or pyrimido[2,1-a]phthalazinone cores. These compounds may share some chemical and biological properties but differ in their specific substituents and overall structure. Examples include:

The uniqueness of 11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1

Properties

Molecular Formula

C28H27N3OS

Molecular Weight

453.6g/mol

IUPAC Name

7-tert-butyl-20-(4-methylphenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

InChI

InChI=1S/C28H27N3OS/c1-16-9-11-17(12-10-16)24-19-7-5-6-8-20(19)25-29-26-23(27(32)31(25)30-24)21-14-13-18(28(2,3)4)15-22(21)33-26/h5-12,18H,13-15H2,1-4H3

InChI Key

VCTJHCHXSKNGST-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CC(CC5)C(C)(C)C)C6=CC=CC=C62

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CC(CC5)C(C)(C)C)C6=CC=CC=C62

Origin of Product

United States

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